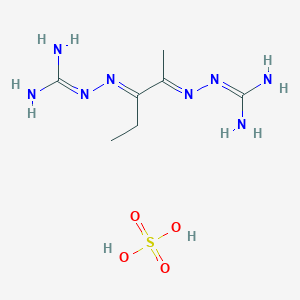![molecular formula C13H8N4 B035426 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile CAS No. 104691-51-2](/img/structure/B35426.png)
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused imidazo-pyrimidine ring system attached to a benzonitrile moiety, making it a versatile scaffold for various chemical and biological applications.
Applications De Recherche Scientifique
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
Target of Action
The primary targets of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile are KRAS G12C and Cyclooxygenase-2 (COX-2) . KRAS G12C is a specific mutation in the KRAS gene that plays a crucial role in cell signaling pathways, influencing cell growth and survival. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins .
Mode of Action
This compound interacts with its targets through a covalent bond . It acts as a covalent inhibitor, attaching to its target and modifying it, which can lead to the inhibition of the target’s function . For COX-2, the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site .
Biochemical Pathways
The compound affects the KRAS signaling pathway and the prostaglandin synthesis pathway. By inhibiting KRAS G12C, it can disrupt cell signaling pathways that promote cell growth and survival . By inhibiting COX-2, it can reduce the production of prostaglandins, thereby reducing inflammation .
Result of Action
The compound has shown potential as an anticancer agent for KRAS G12C-mutated cells . It also demonstrated significant COX-2 inhibitory effects, even more than celecoxib, a reference drug . These results suggest that the compound could have potential therapeutic applications in treating cancers and inflammatory conditions.
Analyse Biochimique
Biochemical Properties
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has been found to interact with various enzymes and proteins. For instance, it has been utilized in the development of covalent inhibitors, specifically as a core backbone for the synthesis of novel KRAS G12C inhibitors . The nature of these interactions is largely covalent, indicating a strong and specific binding affinity between the compound and its target biomolecules .
Cellular Effects
In cellular contexts, this compound has demonstrated significant effects. It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . This suggests that the compound can influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a covalent inhibitor. It binds to its target biomolecules, such as the KRAS G12C protein, in a covalent manner, thereby inhibiting their function . This binding interaction can lead to changes in gene expression and potentially impact cellular metabolism .
Temporal Effects in Laboratory Settings
Its role as a covalent inhibitor suggests that it may have long-term effects on cellular function
Metabolic Pathways
Given its interactions with enzymes such as KRAS G12C, it is likely that it may influence metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as the use of PEG-400 as a solvent and butan-1-ol in subsequent steps. These methods aim to achieve high yields and purity with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.
Comparaison Avec Des Composés Similaires
- 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Benzo[4,5]imidazo[1,2-a]pyrazines
Comparison: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile stands out due to its unique fused ring system and the presence of the benzonitrile group, which enhances its chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher potency in various biochemical assays .
Propriétés
IUPAC Name |
4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-2-4-11(5-3-10)12-9-17-7-1-6-15-13(17)16-12/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHNIVDOVYJXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384616 |
Source


|
| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104691-51-2 |
Source


|
| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)





![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)

